molecular formula C14H11BO2 B13159141 Anthracen-1-ylboronic acid

Anthracen-1-ylboronic acid

Cat. No.: B13159141
M. Wt: 222.05 g/mol
InChI Key: DYBXVITUBPGBBW-UHFFFAOYSA-N
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Description

Anthracen-1-ylboronic acid is an organoboron compound with the molecular formula C14H11BO2. It is a derivative of anthracene, where a boronic acid group is attached to the first carbon of the anthracene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracen-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of anthracene derivatives using boron reagents. For instance, the electrophilic borylation of aryl Grignard reagents prepared from arylbromides can be performed by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . Another method involves the palladium-catalyzed coupling of pinacolborane with aryl halides or triflates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with remarkable throughput .

Chemical Reactions Analysis

Types of Reactions: Anthracen-1-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form anthracene derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into other boronic acid derivatives.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic synthesis and material science .

Mechanism of Action

The mechanism of action of anthracen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination . This mechanism is crucial for the efficient formation of complex organic molecules.

Comparison with Similar Compounds

Biological Activity

Anthracen-1-ylboronic acid is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural properties, derived from the anthracene moiety and the boronic acid functional group, enable it to interact with biological systems in significant ways. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a boronic acid group attached to an anthracene ring system. The boron atom in the boronic acid can form reversible covalent bonds with diols and sugars, which is crucial for its biological activity. This ability to interact with carbohydrate moieties makes it a valuable tool in biochemical sensing and drug design.

Mechanisms of Biological Activity

1. Carbohydrate Recognition
this compound exhibits selective binding to carbohydrates, a property that is leveraged in the development of biosensors. The interaction occurs through the formation of cyclic boronate esters with diols present in sugars, facilitating the detection of various carbohydrate structures under physiological conditions .

2. Anticancer Properties
Research indicates that boronic acids, including this compound, possess anticancer properties. They can inhibit proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer cell survival. The compound has shown promise in enhancing the efficacy of chemotherapeutic agents by modulating cellular pathways associated with drug resistance .

3. Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. This compound can act as a bioisostere for carbonyl groups found in β-lactam antibiotics, allowing it to inhibit β-lactamases—enzymes that confer resistance to antibiotics—thereby restoring the efficacy of existing antibacterial treatments .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Carbohydrate RecognitionForms cyclic boronate esters with sugars
Anticancer ActivityInhibits proteasome function
Antibacterial ActivityInhibits β-lactamases

Case Study: Sensing Applications

In a study focusing on glucose detection, this compound was incorporated into a fluorescent probe that demonstrated enhanced sensitivity at physiological pH levels. The probe formed stable complexes with glucose inside γ-cyclodextrin cavities, allowing for selective ratiometric sensing based on fluorescence changes . This application highlights its potential use in medical diagnostics and monitoring blood sugar levels.

Case Study: Cancer Therapeutics

Another investigation assessed the impact of this compound on cancer cell lines. It was found to induce apoptosis in resistant cancer cells by disrupting proteasomal degradation pathways, thus enhancing the effectiveness of traditional chemotherapeutics like bortezomib . This dual-action mechanism underscores its potential as an adjunct therapy in oncology.

Properties

Molecular Formula

C14H11BO2

Molecular Weight

222.05 g/mol

IUPAC Name

anthracen-1-ylboronic acid

InChI

InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H

InChI Key

DYBXVITUBPGBBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O

Origin of Product

United States

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